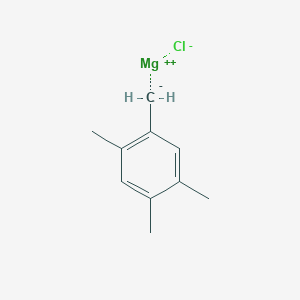
2,4,5-Trimethylbenzylmagnesium chloride 0.25 M in Tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethylbenzylmagnesium chloride 0.25 M in Tetrahydrofuran is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. This reagent is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylbenzylmagnesium chloride is typically prepared by reacting 2,4,5-trimethylbenzyl chloride with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
In an industrial setting, the preparation of 2,4,5-Trimethylbenzylmagnesium chloride follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the reaction proceeds efficiently and safely
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trimethylbenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling reactions: Participates in reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones
Alkyl halides: Methyl iodide, ethyl bromide
Electrophiles: Various electrophilic reagents such as acyl chlorides, epoxides
Major Products Formed
Alcohols: From reactions with carbonyl compounds
Alkanes: From reactions with alkyl halides
Complex organic molecules: From coupling reactions with electrophiles
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Preparation of biologically active compounds for research purposes.
Medicine: Synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Production of fine chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved include:
Carbonyl compounds: Formation of alcohols through nucleophilic addition
Alkyl halides: Formation of alkanes through nucleophilic substitution
Electrophiles: Formation of complex organic molecules through coupling reactions
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethylbenzylmagnesium chloride is unique due to its specific structure and reactivity. Similar compounds include:
Phenylmagnesium bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.
Methylmagnesium chloride: A simpler Grignard reagent with different reactivity and applications.
Ethylmagnesium bromide: Another Grignard reagent with different chain length and reactivity.
The uniqueness of 2,4,5-Trimethylbenzylmagnesium chloride lies in its ability to form specific carbon-carbon bonds and its reactivity with various electrophiles, making it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;1-methanidyl-2,4,5-trimethylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGBURDTYCJNJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[CH2-])C.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
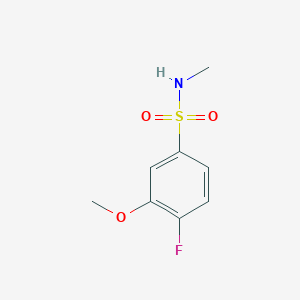

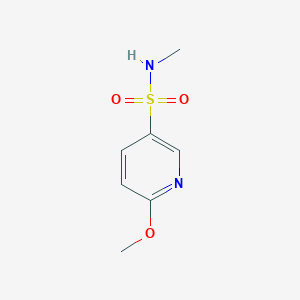



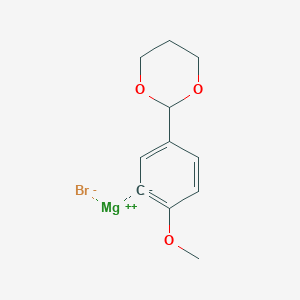


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333901.png)
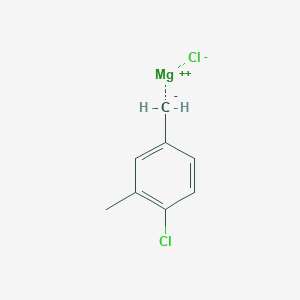

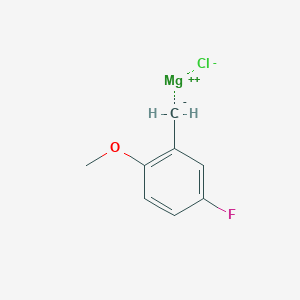
![3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333927.png)
